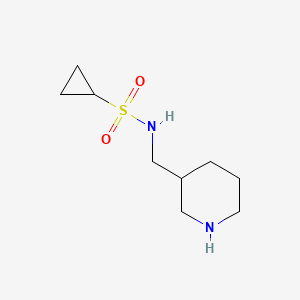
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . This compound is characterized by the presence of a piperidine ring, a cyclopropane ring, and a sulfonamide group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)cyclopropanesulfonamide
- N-(piperidin-4-ylmethyl)cyclopropanesulfonamide
- N-(piperidin-2-ylmethyl)cyclopropanesulfonamide
Uniqueness
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide is unique due to the specific positioning of the piperidine ring and the cyclopropane ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonamide group also contributes to its distinct properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13,9-3-4-9)11-7-8-2-1-5-10-6-8/h8-11H,1-7H2 |
InChI Key |
ZGUZMDONIUEUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)phenyl]azetidin-2-one](/img/structure/B13256162.png)
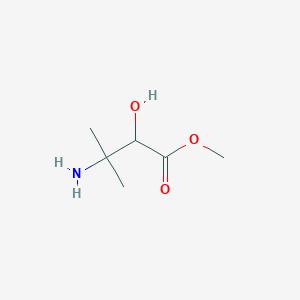
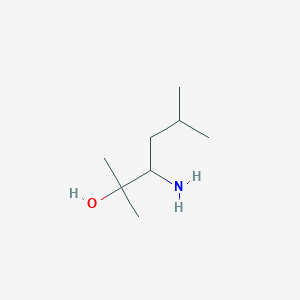
![2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid](/img/structure/B13256183.png)
![(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine](/img/structure/B13256187.png)
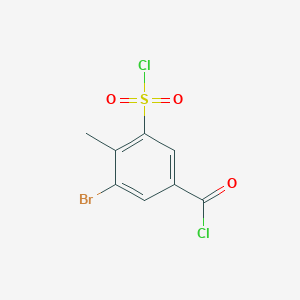
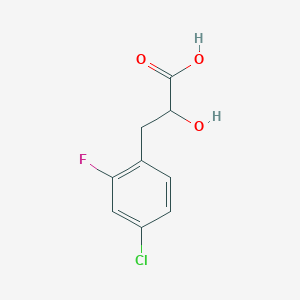
amine](/img/structure/B13256213.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13256221.png)
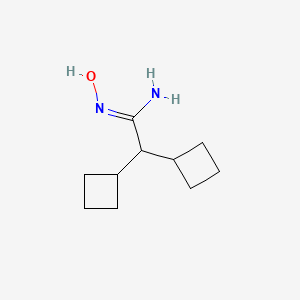
amine](/img/structure/B13256227.png)
![tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13256244.png)
![2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13256258.png)
![3-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13256271.png)
